Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone
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Overview
Description
Spiro[bicyclo[331]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone typically involves multistep organic reactions. One common method includes the reaction of ninhydrin with 3,5-dinitrobenzoic acid in the presence of dimethyl sulfoxide under mild conditions . Another approach involves the etherification of derivatives using formylation and addition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic centers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Mechanism of Action
The mechanism of action of spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone involves its interaction with specific molecular targets. For instance, it may bind to opioid receptors, altering their activity and leading to analgesic effects . The exact pathways and molecular interactions are still under investigation, but docking models suggest significant binding affinity to these receptors.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure and are often studied for their biological activities.
Spirocyclic compounds: Other spirocyclic compounds, such as spiro[indene-pyrrolidine] derivatives, exhibit similar structural features and chemical reactivity.
Uniqueness
Spiro[bicyclo[331]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H5NO5 |
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Molecular Weight |
243.17 g/mol |
IUPAC Name |
spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone |
InChI |
InChI=1S/C12H5NO5/c14-7-5-2-1-3-6(4-5)8(15)12(7)9(16)10(17)13-11(12)18/h1-4H,(H,13,17,18) |
InChI Key |
GEBYGHZTUDWBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C1)C(=O)C3(C2=O)C(=O)C(=O)NC3=O |
Origin of Product |
United States |
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